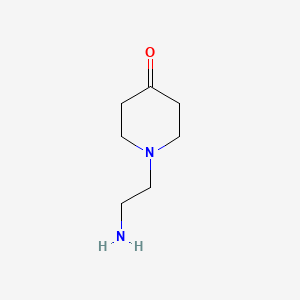

1-(2-Aminoethyl)piperidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C7H14N2O. It features a piperidine ring substituted with an aminoethyl group at the second position and a ketone group at the fourth position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)piperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the desired piperidinone derivative . Another method includes the hydrogenation of pyridine derivatives using catalysts such as rhodium or palladium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. Pyridine is hydrogenated over a molybdenum disulfide catalyst to produce piperidine, which is then further functionalized to introduce the aminoethyl and ketone groups .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Aminoethyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: 1-(2-Aminoethyl)piperidin-4-ol.

Substitution: Various substituted piperidinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Aminoethyl)piperidin-4-one has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of polymers and other advanced materials

Wirkmechanismus

The mechanism of action of 1-(2-Aminoethyl)piperidin-4-one involves its interaction with various molecular targets. For instance, it can act as a ligand for trace amine-associated receptors, modulating their activity. This interaction can influence neurotransmitter release and receptor signaling pathways, making it a potential candidate for treating neurological disorders .

Vergleich Mit ähnlichen Verbindungen

Piperidine: A simpler analog without the aminoethyl and ketone groups.

Pyrrolidine: A five-membered ring analog with similar properties.

Piperazine: Contains two nitrogen atoms in a six-membered ring

Uniqueness: 1-(2-Aminoethyl)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an aminoethyl group and a ketone group allows for diverse chemical modifications and interactions with biological targets, setting it apart from other piperidine derivatives .

Biologische Aktivität

1-(2-Aminoethyl)piperidin-4-one, often encountered in its hydrochloride form, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with an aminoethyl side chain, contributing to its interactions with various biological targets. Research has indicated that it may serve as a modulator of trace amine-associated receptor 1 (TAAR1) and exhibit neuropharmacological effects relevant to mood regulation and cognition.

- Molecular Formula : C₇H₁₆N₂O

- Molecular Weight : Approximately 178.66 g/mol

- Solubility : Typically encountered as a hydrochloride salt, enhancing water solubility.

Modulation of TAAR1

This compound has been shown to activate TAAR1 with an effective concentration (EC50) of approximately 0.507 μM. This receptor is implicated in several neurological conditions, including schizophrenia, making this compound a candidate for therapeutic development in psychiatric disorders.

Neuropharmacological Effects

The compound's structural similarities to other piperidine derivatives suggest potential interactions with neurotransmitter systems. Studies have indicated that derivatives of this compound can influence mood and cognitive functions, though specific mechanisms remain under investigation.

Antiproliferative Properties

Recent studies have evaluated the antiproliferative effects of related piperidine compounds, highlighting their potential as anticancer agents. For instance, novel σ1 receptor ligands derived from a similar scaffold demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer .

Study on Cytotoxicity

A study explored the cytotoxic effects of two novel piperidone compounds on human cancer cell lines, revealing that they induce apoptosis through reactive oxygen species (ROS) accumulation and mitochondrial depolarization. These findings suggest that piperidine derivatives may act as proteasome inhibitors, leading to activation of pro-apoptotic pathways .

Structure-Activity Relationship (SAR)

Research has focused on the SAR of piperidine derivatives, indicating that modifications in the side chains can significantly alter their biological activity. For instance, variations in substituents on the nitrogen atom of the piperidine ring can enhance or diminish receptor affinity and selectivity .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(2-Aminoethyl)piperidine | Similar piperidine core | Central nervous system effects |

| 1-(3-Aminopropyl)piperidin-4-one | Longer alkyl chain | Different receptor interaction profile |

| N-Methyl-1-(2-aminoethyl)piperidin-4-one | Methyl substitution on nitrogen | Potentially altered pharmacokinetics |

| 1-(2-Aminobutyl)piperidin-4-one | Extended alkyl chain | May exhibit different biological activities |

Eigenschaften

IUPAC Name |

1-(2-aminoethyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRJGAMJBKWXEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676520 |

Source

|

| Record name | 1-(2-Aminoethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196887-97-4 |

Source

|

| Record name | 1-(2-Aminoethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.